
6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22BrClN4O3 and its molecular weight is 505.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating cancer and neurological disorders. Its unique molecular structure features multiple functional groups that may interact with various biological targets, including enzymes and receptors.
- Molecular Formula: C22H22BrClN4O3
- Molecular Weight: 505.8 g/mol
- CAS Number: 892286-72-5
- InChI Key: GMAPIZKUQZABGM-UHFFFAOYSA-N
The precise mechanism of action of this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific kinases or enzymes involved in cellular signaling pathways, which could lead to anti-cancer effects.
- Receptor Modulation: It may modulate the activity of certain receptors associated with neurological functions, potentially offering therapeutic benefits in neurodegenerative diseases.
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of quinazoline derivatives, including this compound. For instance:
- Cell Proliferation Inhibition: In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Kinase Inhibition: The compound's structural features suggest it may act as a selective inhibitor of tyrosine kinases, which are often overexpressed in cancers such as breast and lung cancer .
Neuroprotective Effects
The compound's interaction with piperazine derivatives indicates potential neuroprotective properties:
- Neurotransmitter Modulation: By influencing neurotransmitter systems, it may alleviate symptoms associated with neurological disorders.
Pharmacological Studies
Pharmacological studies have demonstrated the following activities:
Case Studies
- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents .
- Neuropharmacological Assessment : Research into the neuropharmacological properties highlighted the potential for these compounds to enhance cognitive function and reduce neurodegeneration in animal models.
Wissenschaftliche Forschungsanwendungen
Structural Insights
The compound features a quinazoline core that is known for its diverse biological activities. The presence of bromine and chlorine atoms enhances its reactivity and potential for interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with a quinazoline scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases that are crucial in cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), making them potential candidates for targeted cancer therapies .
Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which could lead to therapeutic effects in treating psychiatric disorders such as depression and anxiety .
Antimicrobial Properties
Quinazoline derivatives have been explored for their antimicrobial activities. Studies suggest that the structural features of compounds like 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline can enhance their efficacy against various bacterial strains .
Inflammation Modulation
Recent studies propose that quinazolines may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This could be particularly beneficial in treating chronic inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted a series of quinazoline derivatives where the compound demonstrated potent inhibition against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study concluded that structural modifications significantly enhanced anticancer activity, suggesting further exploration into this compound's efficacy .
Case Study 2: Neuropharmacological Effects
In a pharmacological evaluation reported in Neuropharmacology, derivatives of piperazine were tested for their effects on serotonin receptor modulation. The findings indicated that compounds similar to 6-bromo-3-(4-(4-(3-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline exhibited anxiolytic effects in animal models, warranting further investigation into their potential therapeutic uses in anxiety disorders .
Eigenschaften
IUPAC Name |
6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4O3/c23-15-6-7-19-18(13-15)21(30)28(22(31)25-19)8-2-5-20(29)27-11-9-26(10-12-27)17-4-1-3-16(24)14-17/h1,3-4,6-7,13-14H,2,5,8-12H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSNHWDXASEURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.